

Molecular formula C18H11NO structural isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *12H-Benzofuro[2,3-a]carbazole*

Cat. No.: *B8117167*

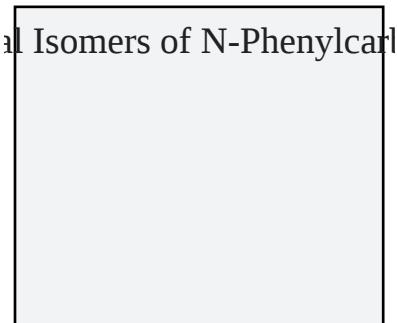
[Get Quote](#)

An In-depth Technical Guide to the Structural Isomers of C18H11NO: The Carbazolone Scaffold and its Therapeutic Potential

Introduction

In the landscape of modern drug discovery and development, the exploration of novel chemical entities is paramount. The molecular formula C18H11NO represents a fascinating area of chemical space, characterized by a high degree of unsaturation that suggests the presence of complex, polycyclic aromatic systems. Such structures are often associated with significant biological activity due to their ability to intercalate with DNA, interact with protein active sites, and participate in various biochemical pathways. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth technical exploration of the structural isomers of C18H11NO, with a primary focus on the N-phenylcarbazolone scaffold—a class of compounds with considerable therapeutic promise.

Isomerism, the phenomenon where molecules share the same molecular formula but differ in their atomic arrangement, plays a critical role in pharmacology. Structural isomers can exhibit vastly different physical, chemical, and biological properties, including efficacy, toxicity, and metabolic stability. Understanding and isolating specific isomers is therefore a cornerstone of rational drug design. This guide will delve into the synthesis, characterization, and potential applications of C18H11NO isomers, offering field-proven insights and robust experimental protocols to empower further research and development.


Part 1: The N-Phenylcarbazolone Isomers: A Core Focus

Among the various potential structures for C₁₈H₁₁NO, the N-phenylcarbazolone framework stands out due to the well-documented biological significance of the carbazole nucleus. Carbazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The Carbazolone Scaffold: Structure and Isomerism

The core of these molecules is a carbazolone ring system, which is a tricyclic structure consisting of two benzene rings fused to a five-membered nitrogen-containing ring that also bears a carbonyl group. The attachment of a phenyl group to the nitrogen atom (N-phenyl) completes the C₁₈H₁₁NO molecular formula.

The primary source of structural isomerism within the N-phenylcarbazolone class arises from the position of the carbonyl group on the carbazole framework and the relative positions of the substituents on the phenyl ring (though for this guide, we will focus on the unsubstituted N-phenyl group). The carbonyl group can be located at positions 1, 2, 3, or 4 of the carbazole ring, leading to four distinct regioisomers.

[Click to download full resolution via product page](#)

Caption: Positional isomers of N-phenylcarbazolone based on the carbonyl position.

Synthesis of N-Phenylcarbazolones

The synthesis of the carbazolone core is a key step and can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Key Synthetic Strategies:

- **Intramolecular C-H Activation/Annulation:** Modern synthetic methods often employ transition metal catalysis to achieve efficient and selective bond formations. A powerful strategy involves the copper-catalyzed intramolecular oxidative C-C or C-N coupling of appropriately substituted anilines and 1,3-diketones or enaminones.^{[4][5]} This approach offers a direct route to the carbazolone core under relatively mild conditions. The causality behind this choice lies in the high functional group tolerance and regioselectivity often afforded by copper catalysis.
- **Reductive Cyclization:** Another classic and robust method is the reductive cyclization of nitro-containing precursors. For example, an α -substituted 2-nitrophenylcyclohexanone can be cyclized using reagents like TiCl₃ or Fe in acetic acid to form the tetrahydrocarbazolone, which is then aromatized.^[1] This self-validating protocol relies on the well-established chemistry of nitro group reduction to an amine, which then undergoes intramolecular condensation.
- **Graebe-Ullmann Reaction and Related Cyclizations:** The Graebe-Ullmann reaction is a classic method for synthesizing carbazoles, typically involving the thermal or photochemical decomposition of 1-phenyl-1,2,3-benzotriazoles.^{[6][7][8]} While traditionally used for carbazoles, modifications of this and other cyclization strategies, like the Cadogan reaction, can be adapted for carbazolone synthesis.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for copper-catalyzed carbazolone synthesis.

Experimental Protocol: Copper-Catalyzed Synthesis of a Carbazolone Derivative

This protocol describes a general procedure for the synthesis of a carbazolone derivative via copper-catalyzed intramolecular annulation.

- Step 1: Synthesis of the Enaminone Intermediate.
 - To a solution of a substituted aniline (1.0 eq.) and a 1,3-cyclohexanedione derivative (1.1 eq.) in toluene (0.5 M), add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).
 - Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until TLC analysis indicates complete consumption of the aniline.
 - Cool the reaction mixture to room temperature and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the enaminone intermediate.
- Step 2: Intramolecular C-N Coupling.
 - In a sealed tube, combine the enaminone intermediate (1.0 eq.), Cu(OAc)₂ (1.5 eq.), and Na₂CO₃ (2.0 eq.) in DMF (0.2 M).
 - Purge the mixture with oxygen for 10 minutes, then seal the tube and heat to 120 °C for 12-24 hours.
 - Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
 - Wash the organic layer with water (3x) and brine (1x). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
 - Purify the resulting crude solid by column chromatography (hexane/ethyl acetate) to yield the pure carbazolone product.

Spectroscopic and Structural Characterization

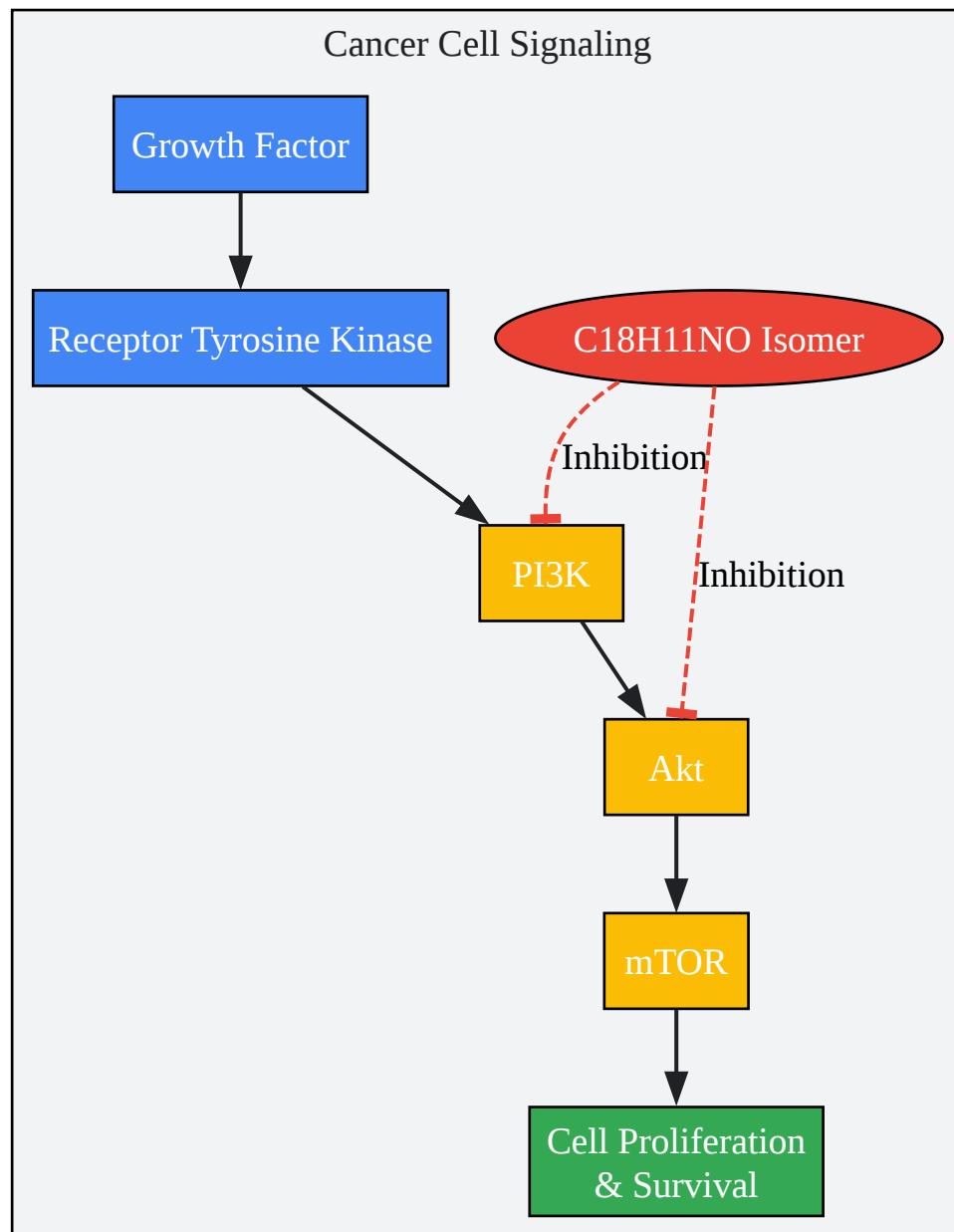
Unambiguous identification and differentiation of the C18H11NO isomers are critical. A combination of spectroscopic techniques is essential for this purpose.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The aromatic region (typically 7.0-9.0 ppm) will show a complex pattern of signals corresponding to the 11 protons. The specific splitting patterns and coupling constants are invaluable for determining the substitution pattern on the carbazole and N-phenyl rings.
 - ^{13}C NMR: Will display signals for all 18 carbon atoms, with the carbonyl carbon appearing significantly downfield (typically 170-190 ppm). The chemical shifts of the aromatic carbons provide further evidence for the isomeric structure.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning the proton and carbon signals and establishing the connectivity within the molecule, confirming the specific regioisomer.
- Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula (C18H11NO) by providing a highly accurate mass measurement of the molecular ion.
- Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1700 cm^{-1} is characteristic of the carbonyl (C=O) stretching vibration. The exact position can offer clues about the electronic environment of the carbonyl group.
- X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule, confirming the connectivity and stereochemistry.

Technique	Key Observable	Expected Range/Value
HRMS (ESI+)	[M+H] ⁺	Calculated: 270.0919, Observed: 270.0915 ± 0.0005
¹ H NMR	Aromatic Protons	7.0 - 9.0 ppm
¹³ C NMR	Carbonyl Carbon	170 - 190 ppm
IR	C=O Stretch	1650 - 1700 cm ⁻¹

Part 2: Biological Activity and Drug Development Potential

The Carbazole Pharmacophore in Medicine


The carbazole nucleus is a key pharmacophore due to its rigid, planar, and electron-rich nature, which facilitates effective interaction with biological macromolecules. Its lipophilic character allows it to cross cell membranes, a desirable property for drug candidates. Several approved drugs, such as the anti-emetic agent ondansetron (a carbazolone derivative) and the beta-blocker carvedilol, feature the carbazole scaffold, highlighting its therapeutic relevance.

Therapeutic Targets for C₁₈H₁₁NO Isomers

The structural features of N-phenylcarbazolones make them attractive candidates for targeting several disease pathways.

- **Anticancer Activity:** Many carbazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, topoisomerases, and telomerase, as well as the induction of apoptosis.^{[1][9]} The planar structure of the carbazolone core is well-suited for intercalating into DNA, disrupting DNA replication and transcription in cancer cells. Furthermore, these compounds can target key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
- **Anti-inflammatory and Neuroprotective Effects:** Carbazoles have been shown to possess significant anti-inflammatory and antioxidant properties.^[3] They can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) or by scavenging reactive oxygen species (ROS). This dual activity makes them promising candidates for the treatment

of neurodegenerative diseases like Alzheimer's and Parkinson's, where both inflammation and oxidative stress play a crucial role.

[Click to download full resolution via product page](#)

Caption: Potential inhibition of the PI3K/Akt pathway by C18H11NO isomers.

Part 3: Exploring Beyond the Carbazolone Core

While N-phenylcarbazolones represent a highly promising and logical class of isomers for C₁₈H₁₁NO, the vastness of this chemical space allows for other plausible structures. For instance, highly fused, planar heterocyclic systems such as derivatives of indolo[3,2,1-jk]carbazole could exist. The parent indolo[3,2,1-jk]carbazole has the formula C₁₈H₁₁N.[\[10\]](#) [\[11\]](#) Introducing a carbonyl group would lead to C₁₈H₉NO, which is not an isomer but a close structural relative. However, other substitutions on different fused backbones could theoretically yield the C₁₈H₁₁NO formula and may possess unique photophysical or biological properties worthy of investigation.

Conclusion

The molecular formula C₁₈H₁₁NO defines a rich and largely unexplored territory for the discovery of novel therapeutic agents. This guide has systematically elucidated the structural diversity, synthesis, and characterization of a key isomeric class: the N-phenylcarbazolones. Grounded in the proven biological relevance of the carbazole scaffold, these compounds present significant opportunities for development as anticancer, anti-inflammatory, and neuroprotective agents. The provided protocols and analytical strategies serve as a robust framework for researchers to synthesize and unambiguously identify these isomers, while the discussion of their therapeutic potential aims to inspire further investigation into their mechanisms of action and structure-activity relationships. As the demand for new and effective drugs continues to grow, a deep dive into complex chemical spaces like that of C₁₈H₁₁NO will be essential for driving the next wave of pharmaceutical innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemcom.com [echemcom.com]

- 4. researchgate.net [researchgate.net]
- 5. Synthesis of carbazolones and 3-acetylindoles via oxidative C–N bond formation through PIFA-mediated annulation of 2-aryl enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Biologically active carbazole derivatives: focus on oxazinocarbazoles and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An indolo[3,2,1-jk]carbazole-fused multiple resonance-induced thermally activated delayed fluorescence emitter for an efficient narrowband OLED - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Specific indolo[3,2,1-jk]carbazole conducting thin-film materials production by selective substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular formula C18H11NO structural isomers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8117167#molecular-formula-c18h11no-structural-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com